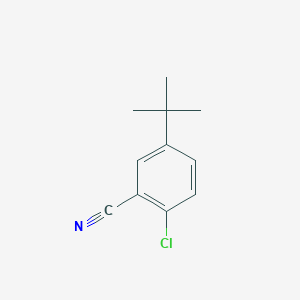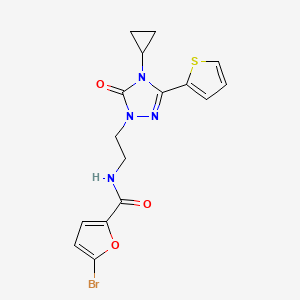
5-tert-Butyl-2-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-2-chlorobenzonitrile is an organic compound with the molecular formula C11H12ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the fifth position and a chlorine atom at the second position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
5-tert-Butyl-2-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-tert-butyl-2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 5-tert-butyl-2-chlorotoluene. This process uses ammonia and an oxidizing agent, such as air or oxygen, in the presence of a catalyst like vanadium oxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions
5-tert-Butyl-2-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products Formed
Nucleophilic Substitution: 5-tert-Butyl-2-aminobenzonitrile, 5-tert-Butyl-2-thiolbenzonitrile.
Reduction: 5-tert-Butyl-2-chlorobenzylamine.
Oxidation: 5-tert-Butyl-2-chlorobenzoic acid.
科学的研究の応用
5-tert-Butyl-2-chlorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-tert-Butyl-2-chlorobenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, reduction, or oxidation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2-Chlorobenzonitrile: Lacks the tert-butyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
5-tert-Butylbenzonitrile: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution reactions.
2-tert-Butyl-5-chlorobenzonitrile: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-tert-Butyl-2-chlorobenzonitrile is unique due to the presence of both the tert-butyl group and the chlorine atom on the benzene ring. This combination of substituents provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in various chemical syntheses and industrial applications .
特性
IUPAC Name |
5-tert-butyl-2-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOZKILEXPVNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)
![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenylbutan-1-one](/img/structure/B2559982.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2559983.png)



![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)
![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)



![N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559997.png)

